6-methyl-5-nitrophthalazin-1(2H)-one
Description
6-Methyl-5-nitrophthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core substituted with a nitro group at position 5 and a methyl group at position 6. This compound belongs to the nitrophthalazinone family, which is studied for applications in medicinal chemistry and materials science due to its reactive nitro group and aromatic structure.
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
6-methyl-5-nitro-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H7N3O3/c1-5-2-3-6-7(8(5)12(14)15)4-10-11-9(6)13/h2-4H,1H3,(H,11,13) |
InChI Key |
ACSGYCMYCJYVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)NN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and inferred physicochemical properties of 6-methyl-5-nitrophthalazin-1(2H)-one alongside similar compounds:
Key Observations :
- Nitro group positioning (e.g., at position 5) introduces strong electron-withdrawing effects, directing further substitutions to specific positions on the aromatic ring .
- Crystal packing in substituted phthalazinones (e.g., ) is influenced by substituents, suggesting that 6-methyl-5-nitrophthalazin-1(2H)-one may exhibit distinct intermolecular interactions compared to analogs lacking the methyl group.
Challenges :
- Steric hindrance from the methyl group at position 6 may slow reaction kinetics in substitution reactions compared to less hindered analogs.
- The nitro group at position 5 could limit solubility in polar solvents, necessitating optimization of reaction media.
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